2-fluoro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide
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Description
2-fluoro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H14FNO4S and its molecular weight is 299.32. The purity is usually 95%.
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Scientific Research Applications
NMR Studies and Fluorosubstitution The synthesis of 2-fluoro- and 3-fluoro-substituted thiophenes, pyrroles, and furans, including compounds with structures similar to the chemical , has been studied. These compounds have demonstrated significant changes in coupling constants and NMR chemical shifts, highlighting their potential for diverse applications in chemical research (Dvornikova et al., 2003).
Enzyme Inhibition Another research application includes the study of enzyme inhibition. For example, certain para-substituted benzenesulfonamides have been studied as inhibitors for bovine carbonic anhydrase II, providing insights into molecular interactions and binding processes in enzymes (Gao et al., 1995).
Development of COX-2 Inhibitors Research into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, which are structurally related to 2-fluoro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide, has led to the development of COX-2 inhibitors. These studies have shown the potential of these compounds in the treatment of diseases like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Fluorometric Sensing A pyrazoline derivative, structurally related to the compound , has been used for metal ion selectivity based on fluorometric detection. This demonstrates the potential for such compounds in developing new sensors and detection methods (Bozkurt et al., 2018).
Novel Electrophilic Fluorinating Reagents Research on novel fluorinating reagents, such as N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide, has been conducted to improve the enantioselectivity of products in chemical reactions, which is relevant to the synthesis and manipulation of compounds like this compound (Yasui et al., 2011).
Properties
IUPAC Name |
2-fluoro-N-[3-(furan-3-yl)-3-hydroxypropyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO4S/c14-11-3-1-2-4-13(11)20(17,18)15-7-5-12(16)10-6-8-19-9-10/h1-4,6,8-9,12,15-16H,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLLLRQBYWUWTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCCC(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.